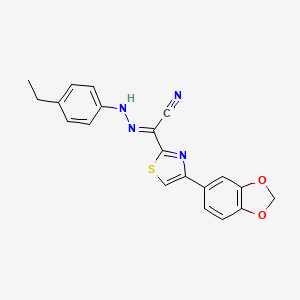

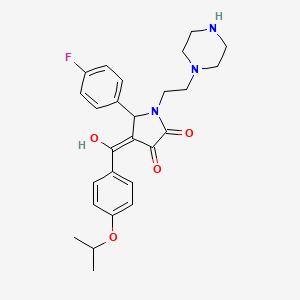

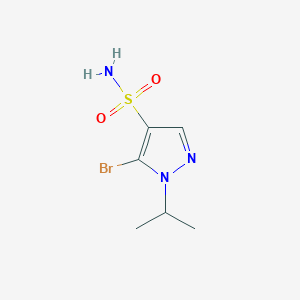

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethylamine is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40% .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of dimethylamine with other reagents . For example, dimethylamine is produced commercially via the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . The exact structure of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on the specific arrangement of these and additional atoms in the molecule.Chemical Reactions Analysis

Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid . The specific reactions of “this compound” would depend on its exact molecular structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, dimethylamine is a colorless gas with a fishy, ammoniacal odor . It has a density of 649.6 kg/m^3 at 25 °C .Applications De Recherche Scientifique

Cycloaddition Reactions and Chemical Synthesis

N-Sulfinylsulfonamides exhibit significant reactivity in cycloaddition reactions with ketenimines, leading to the formation of various complex molecules. For instance, the reaction between N-sulfinylsulfonamides and ketenimines in ether produces [2+2] cycloadducts, which are then hydrolyzed to N,N′′-disubstituted amidine derivatives. These reactions demonstrate the compound's utility in creating novel chemical structures and exploring new chemical pathways (Minami, Takimoto, & Agawa, 1975).

Photophysical Properties and Sensing Applications

The synthesis and characterization of fluorescent solvatochromic dyes incorporating the dimethylamino group highlight the compound's application in developing fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence, can be utilized in studying various biological events and processes, demonstrating the compound's versatility in scientific research (Diwu et al., 1997).

Antimicrobial Evaluation

Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety have been synthesized, showing significant antimicrobial activities. These activities suggest the compound's potential in developing new antimicrobial agents, particularly in addressing the challenges of drug-resistant bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Tautomeric Behavior Investigation

Research into the tautomeric forms of molecules containing the dimethylamino group, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, contributes to understanding their pharmaceutical and biological activities. This study, using spectroscopic methods, indicates the compound's importance in bioorganic and medicinal chemistry, particularly in the design of drugs with specific conformational requirements (Erturk et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives has been studied . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-14(12(2)17-15(16-11)19(3)4)18-22(20,21)10-13-8-6-5-7-9-13/h5-9,18H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICRXPELFLPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2978145.png)

![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)